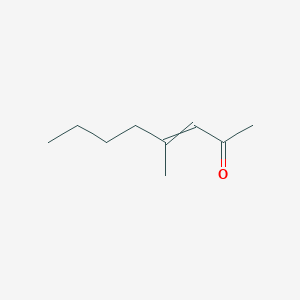

4-Methyloct-3-EN-2-one

Description

Structure

3D Structure

Properties

CAS No. |

60934-88-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-methyloct-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h7H,4-6H2,1-3H3 |

InChI Key |

WLXMJHISVXETJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC(=O)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Insights of 4 Methyloct 3 En 2 One Derivatives

Hydrogenation of α,β-Unsaturated Ketones

Catalytic hydrogenation of α,β-unsaturated ketones can yield three possible products: a saturated ketone, an unsaturated alcohol, or a saturated alcohol. The selective formation of one of these products over the others, known as chemoselectivity, is a key challenge in synthetic chemistry. pnas.org

Selective Reduction of Carbon-Carbon vs. Carbon-Oxygen Bonds

The selective reduction of either the C=C or the C=O bond in an α,β-unsaturated ketone is a pivotal aspect of its hydrogenation. Standard palladium on carbon (Pd/C) catalysts are generally more effective at hydrogenating the carbon-carbon double bond, leading to the formation of the corresponding saturated ketone. stackexchange.comwikipedia.orglibretexts.org This is because alkenes are typically more reactive towards catalytic hydrogenation than ketones or aldehydes under these conditions. libretexts.org

Conversely, achieving selective reduction of the carbonyl group to an unsaturated alcohol is more challenging. This transformation requires specific catalysts and conditions that favor the 1,2-reduction of the carbonyl over the 1,4-conjugate reduction of the alkene. researchgate.net Complete reduction of both unsaturated functionalities results in the formation of a saturated alcohol.

Role of Metal Catalysts in Chemoselectivity

The choice of metal catalyst plays a crucial role in dictating the chemoselectivity of the hydrogenation of α,β-unsaturated ketones. Different metal catalysts exhibit distinct preferences for the reduction of the C=C or C=O bond.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones, yielding saturated ketones. wikipedia.orgresearchgate.net Iridium complexes have also demonstrated high selectivity for C=C bond hydrogenation. mdpi.com For instance, certain iridium-N,P-ligand complexes can achieve nearly perfect chemoselectivity for the reduction of the C=C bond, producing chiral ketones in high yields. acs.org

On the other hand, some catalyst systems have been developed to favor the reduction of the carbonyl group. For example, iridium-catalyzed systems with ferrocene-based multidentate phosphine (B1218219) ligands have been shown to be highly effective for the enantioselective 1,2-reduction of α,β-unsaturated ketones to chiral allylic alcohols. rsc.org Gold catalysts supported on iron oxide have also been reported to selectively hydrogenate unconstrained α,β-unsaturated ketones to the corresponding unsaturated alcohols. researchgate.net Nickel(0) nanoparticles have also been investigated for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. rsc.org

The following table summarizes the general chemoselectivity of various metal catalysts in the hydrogenation of α,β-unsaturated ketones.

| Catalyst System | Predominant Product | Reference(s) |

| Palladium on Carbon (Pd/C) | Saturated Ketone (C=C reduction) | stackexchange.comresearchgate.net |

| Iridium-N,P Complexes | Saturated Ketone (C=C reduction) | acs.orgacs.org |

| Iridium/f-PNNO Complexes | Unsaturated Alcohol (C=O reduction) | rsc.org |

| Gold on Iron Oxide (Au/Fe₂O₃) | Unsaturated Alcohol (C=O reduction) | researchgate.net |

| Nickel(0) Nanoparticles | Saturated Ketone (C=C reduction) | rsc.org |

| Shvo Catalyst (Ruthenium) | Saturated Ketone (C=C reduction) | tcichemicals.com |

Enzymatic Reduction Mechanisms

Enzymes, particularly those from the "Old Yellow Enzyme" (OYE) family of flavoproteins, are highly effective biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated ketones. acsgcipr.orgresearchgate.net These enzymes, also known as enoate reductases, catalyze the stereospecific trans-addition of hydrogen to the C=C bond. pnas.org

The mechanism of OYE-catalyzed reduction involves a "bi-bi ping-pong" kinetic model. tudelft.nl In the first step, the flavin mononucleotide (FMN) cofactor within the enzyme is reduced by a hydride transfer from a nicotinamide (B372718) cofactor, typically NADPH. tudelft.nl Subsequently, in the oxidative half-reaction, a hydride is transferred from the reduced FMN to the β-carbon of the α,β-unsaturated ketone. pnas.orgtudelft.nl A proton is then donated to the α-carbon, often from a tyrosine residue in the active site, to complete the reduction of the double bond. pnas.orgtudelft.nl This enzymatic process is renowned for its high enantioselectivity, leading to the formation of chiral products. acsgcipr.orgresearchgate.net

Cycloaddition Reactions of Enones

Enones are valuable substrates for cycloaddition reactions, particularly [2+2] cycloadditions, which lead to the formation of cyclobutane (B1203170) rings. These reactions are synthetically useful for constructing strained four-membered rings. nih.govwikipedia.org

Intermolecular Radical Anion [2+2] Cycloadditions

Traditional photochemical [2+2] cycloadditions of enones are often promoted by UV irradiation. nih.gov However, for acyclic enones, this method can be inefficient due to a competing energy-wasting cis-trans isomerization process. nih.gov A more recent and efficient approach involves visible light photocatalysis, which circumvents the issues associated with UV promotion. nih.govorganic-chemistry.org

This method often employs a ruthenium(II) photocatalyst, such as Ru(bipy)₃²⁺, which, upon irradiation with visible light, can promote a one-electron reduction of the enone substrate to form a radical anion intermediate. researchgate.net This radical anion then undergoes a stepwise cycloaddition with an alkene. wikipedia.org The mechanism is proposed to begin with the photoexcitation of the enone to a singlet excited state, followed by intersystem crossing to a triplet state. The triplet enone then forms an exciplex with the ground-state alkene, leading to a triplet diradical intermediate, which, after spin inversion, collapses to form the cyclobutane product. wikipedia.orgillinois.edu

Substituent Effects on Chemo- and Stereoselectivity in Cycloadditions

The chemo- and stereoselectivity of [2+2] cycloaddition reactions of enones are significantly influenced by the nature of the substituents on both the enone and the alkene partner.

Chemoselectivity: In visible light-promoted cycloadditions, both electron-poor and electron-rich aryl enones, as well as heteroaryl enones, can participate effectively. organic-chemistry.org However, aliphatic enones are often unreactive under these conditions. organic-chemistry.org The choice of the alkene partner is also crucial; for instance, in heterodimerizations of dissimilar enones, high chemoselectivity for the crossed cycloadduct can be achieved. organic-chemistry.org

Regioselectivity: The orientation of the substituents in the cyclobutane product, described as "head-to-head" or "head-to-tail," is governed by both steric and electronic factors. wikipedia.org Generally, electron-rich olefins tend to yield head-to-tail adducts with enones, while electron-deficient olefins favor the formation of head-to-head products. illinois.edu This is attributed to the reversed polarity of the enone in its excited state, where the β-carbon becomes partially negative. wikipedia.org

Stereoselectivity: The stereoselectivity is often predictable, with the reaction occurring on the less sterically hindered faces of the enone and the alkene. wikipedia.org In intramolecular cycloadditions, the length of the tether connecting the enone and alkene moieties can influence the stereochemical outcome. wikipedia.org Solvent effects can also play a role in directing the regio- and stereoselectivity, particularly in intramolecular reactions involving hydrogen bonding. nih.gov

The following table provides illustrative examples of the influence of substituents on the outcome of visible light-induced [2+2] cycloadditions of acyclic enones.

| Enone | Alkene Partner | Catalyst | Product | Selectivity | Reference(s) |

| Phenyl vinyl ketone | Methyl vinyl ketone | Ru(bipy)₃²⁺ | Crossed [2+2] cycloadduct | High chemoselectivity and diastereoselectivity | organic-chemistry.org |

| Aryl enones (electron-rich/poor) | Various Michael acceptors | Ru(bipy)₃²⁺ | Unsymmetrical cyclobutanes | Good yields, excellent diastereoselectivities | nih.gov |

| Heteroaryl enones | Acrylate esters | Ru(bipy)₃²⁺ | Heterocyclic cyclobutanes | Reactive | organic-chemistry.org |

| Aliphatic enones | Methyl vinyl ketone | Ru(bipy)₃²⁺ | No reaction | Unreactive | organic-chemistry.org |

Nucleophilic Addition Pathways

The enone moiety in 4-Methyloct-3-en-2-one presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Nucleophilic attack can therefore occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a nucleophile adds to the β-carbon (C4), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated ketone. The general mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound is depicted below.

Figure 1: General Mechanism of Conjugate Addition to this compound (Image depicting the nucleophilic attack at the β-carbon of this compound, formation of the enolate intermediate, and subsequent protonation to give the 1,4-adduct.)

The presence of a methyl group at the β-position, in addition to the propyl group, sterically hinders the approach of bulky nucleophiles. However, soft nucleophiles, such as thiolates, cuprates, and enamines, generally favor 1,4-addition. The reaction is thermodynamically controlled, leading to the more stable saturated ketone product.

Research on analogous β,β-disubstituted enones has shown that the rate and efficiency of conjugate addition are sensitive to the electronic properties of the nucleophile and the solvent polarity. For instance, the addition of thiols is often base-catalyzed to generate the more potent thiolate nucleophile.

While the β-carbon of this compound is electrophilic, its polarity can be temporarily inverted in a process known as Umpolung. N-Heterocyclic carbenes (NHCs) are effective catalysts for the Umpolung of α,β-unsaturated aldehydes and ketones. In a hypothetical Umpolung hydroacylation of a this compound derivative, an NHC would add to the carbonyl carbon, leading to the formation of a Breslow intermediate. This intermediate effectively renders the β-carbon nucleophilic, allowing it to react with an electrophile.

Intramolecular Michael additions of this compound derivatives are plausible synthetic strategies for the construction of cyclic systems. If a nucleophilic moiety is tethered to the enone backbone, a base- or acid-catalyzed intramolecular cyclization can occur. The regioselectivity of the ring closure (e.g., exo- vs. endo-cyclization) would be dictated by Baldwin's rules and the specific geometry of the transition state. For example, a derivative of this compound bearing a suitably positioned active methylene (B1212753) group could undergo an intramolecular Michael addition to form a cyclopentane (B165970) or cyclohexane (B81311) ring.

Transition State Analysis and Reaction Energetics

The addition of a nucleophile to an enone proceeds through a transition state where the nucleophile-carbon bond is partially formed and the π-system of the enone is perturbed. The energy of this transition state determines the activation energy (ΔG‡) of the reaction and, consequently, the reaction rate.

For the conjugate addition of a simple nucleophile like a methylthiolate (MeS⁻) to a β-substituted enone, the presence of alkyl groups at the β-position has been shown to increase the activation energy compared to an unsubstituted enone. This is attributed to a combination of steric hindrance and electronic effects. The alkyl groups in this compound (a methyl and a propyl group at the β-position) would be expected to stabilize the ground state of the enone through hyperconjugation, which can lead to a higher activation barrier.

The following interactive table presents hypothetical, yet chemically reasonable, energetic data for the conjugate addition of methylthiolate to this compound, based on trends observed for other β-substituted enones.

Table 1: Estimated Reaction Energetics for the Conjugate Addition of MeS⁻ to this compound

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | 18.5 | 22.0 |

| Enthalpy of Reaction (ΔH) | -15.0 | -12.5 |

The data in the table illustrates that the reaction is expected to be exothermic (negative ΔH), indicating a thermodynamically favorable process. The activation energy is higher in an aqueous solution due to the greater stabilization of the charged nucleophile by the polar solvent, which must be overcome for the reaction to proceed.

Further computational analysis would be necessary to precisely model the transition state geometry for reactions involving this compound. Such studies would elucidate the specific bond lengths and angles at the transition state and provide a more accurate determination of the reaction energetics.

Computational and Theoretical Investigations of 4 Methyloct 3 En 2 One and Enone Analogs

Theoretical Studies on Chiroptical Properties of Enones

Circularly Polarized Luminescence (CPL) and Excited State Characterization

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful tool for investigating the chiral properties of molecules in their excited states. It measures the differential emission of left and right circularly polarized light by a chiral luminophore. The dissymmetry factor for luminescence (glum) is a key parameter in CPL, quantifying the extent of circularly polarized emission. Prompted by a growing interest in the CPL of organic molecules, theoretical calculations have become instrumental in understanding and predicting the CPL properties of various chiral motifs. researchgate.net

For enone analogs of 4-Methyloct-3-en-2-one, particularly those with chiral centers, theoretical studies can elucidate the relationship between their molecular structure and their chiroptical properties in the excited state. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed computational methods for this purpose. These calculations can predict the energies of the excited states, the nature of electronic transitions (e.g., n→π* or π→π*), and the corresponding absorption and emission dissymmetry factors (gabs and glum). researchgate.net

The characterization of excited states in α,β-unsaturated ketones is crucial for understanding their photochemical behavior. Theoretical investigations can provide detailed insights into the geometries of these molecules in their singlet and triplet excited states, as well as the potential energy surfaces for various photochemical reactions. For instance, computational studies can help to distinguish between different excited state reactivities, such as 1,3-acyl shifts or oxa-di-π-methane rearrangements, by calculating the energy barriers for these processes. acs.orgacs.org

The following table presents hypothetical TD-DFT calculation results for a chiral enone analog, illustrating the kind of data that can be obtained from such studies.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition | Predicted glum |

| S1 | 3.25 | 0.002 | n→π | +1.5 x 10-3 |

| S2 | 4.10 | 0.350 | π→π | -0.8 x 10-3 |

| T1 | 2.80 | - | n→π | - |

| T2 | 3.95 | - | π→π | - |

Ligand and Catalyst Design Insights from Computational Modeling

Computational modeling, particularly DFT, has become an indispensable tool in the design of ligands and catalysts for reactions involving enones and their analogs. rsc.org By providing detailed mechanistic insights and energetic information, these theoretical studies guide the rational design of more efficient and selective catalytic systems.

One area where computational modeling has been particularly insightful is in the design of catalysts for asymmetric reactions. For instance, in the context of the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an enone with an aldehyde, computational methods have been used to design protein catalysts. nih.govbakerlab.orgnih.gov These studies involve modeling the transition states of the reaction within an enzyme active site to identify key interactions that stabilize the transition state and thus accelerate the reaction. nih.gov

Theoretical investigations have also been instrumental in understanding the role of ligands in controlling the selectivity of metal-catalyzed reactions of enones. For example, DFT calculations can elucidate how different ligands influence the reaction pathway and the energy barriers for the formation of various products. researchgate.net This knowledge allows for the targeted design of ligands that favor the desired reaction outcome.

The following table summarizes key insights gained from computational modeling in the design of ligands and catalysts for reactions involving enone analogs.

| Reaction Type | Computational Method | Key Insights from Modeling |

| Morita-Baylis-Hillman | Rosetta | Design of protein active sites to stabilize reaction transition states. nih.govbakerlab.orgnih.gov |

| Ligand-Controlled Catalysis | DFT | Understanding how ligand structure influences reaction pathways and product selectivity. researchgate.net |

| Catalytic Cascade Reactions | DFT | Elucidation of reaction mechanisms and identification of factors controlling selectivity. acs.org |

| Hydroboration | DFT | Revealing the role of catalysts in lowering activation barriers and controlling chemoselectivity. rsc.org |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis in Enone Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Methyloct-3-en-2-one. Advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide characteristic chemical shifts and coupling constants for each proton. The olefinic proton at the C3 position is expected to resonate in the downfield region typical for protons on a double bond conjugated with a carbonyl group. The methyl groups at the C2, C4, and the terminal end of the octenyl chain would each exhibit distinct singlet or multiplet signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in this compound. The carbonyl carbon (C2) would appear at a significantly downfield chemical shift, characteristic of a ketone. The olefinic carbons (C3 and C4) would also resonate in the downfield region, with the carbon at the C4 position being further downfield due to the methyl substituent.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the carbon chain.

HSQC spectra correlate directly bonded proton and carbon atoms.

Illustrative ¹H and ¹³C NMR Data for this compound:

Due to the absence of publicly available experimental spectral data for this compound, the following table presents predicted chemical shifts based on known values for similar α,β-unsaturated ketones. These values are for illustrative purposes.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | ~ 2.1 | ~ 25 |

| 2 (C=O) | - | ~ 198 |

| 3 (CH) | ~ 6.0 | ~ 125 |

| 4 (C) | - | ~ 155 |

| 5 (CH₂) | ~ 2.2 | ~ 35 |

| 6 (CH₂) | ~ 1.4 | ~ 29 |

| 7 (CH₂) | ~ 1.3 | ~ 22 |

| 8 (CH₃) | ~ 0.9 | ~ 14 |

| 4-CH₃ | ~ 1.9 | ~ 20 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of an α,β-unsaturated ketone. Common fragmentation pathways for such compounds include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.

Illustrative Fragmentation Pattern for this compound:

The following table illustrates a hypothetical fragmentation pattern for this compound under EI-MS conditions.

| m/z | Proposed Fragment |

| 140 | [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [CH₃-C(CH₃)=CH-C=O]⁺ |

| 69 | [M - C₅H₁₁]⁺ |

| 43 | [CH₃-C=O]⁺ |

Tandem Mass Spectrometry (MS/MS): For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to further fragmentation, and the resulting fragment ions are analyzed. This technique can help to differentiate between isomers and to elucidate complex fragmentation pathways.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of organic compounds. For a chiral molecule like this compound (if it possesses a chiral center), chiral HPLC is the method of choice for separating its enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including ketones scispace.comnih.gov. The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation.

Illustrative Chiral HPLC Separation Parameters for this compound:

The following table provides a hypothetical set of conditions for the chiral HPLC separation of the enantiomers of this compound.

| Parameter | Condition |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 9.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex mixtures, such as essential oils or flavor and fragrance compositions, where this compound might be found.

In GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. The retention index (RI) of a compound, which is a measure of its retention time relative to a series of n-alkanes, provides an additional parameter for confident identification when compared with databases leco.co.thresearchgate.net.

Illustrative GC-MS Data for this compound:

The following table presents hypothetical GC-MS data for the analysis of this compound.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Temperature Program | 50°C (2 min) to 250°C at 10°C/min |

| Retention Index (RI) | ~ 1250 |

| Key Mass Fragments (m/z) | 140, 125, 97, 83, 69, 43 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers mit.edued.ac.uk. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, determining its absolute configuration is crucial for understanding its biological activity and stereospecific interactions. The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion mit.edued.ac.uk. When X-rays interact with electrons of atoms, particularly heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be determined.

While obtaining a suitable single crystal of a liquid or low-melting solid like this compound can be challenging, it is often possible to prepare a crystalline derivative. For instance, the ketone could be derivatized with a chiral reagent containing a heavy atom, which facilitates both crystallization and the determination of the absolute configuration.

Illustrative Crystallographic Data for a Derivative of this compound:

The following table presents hypothetical crystallographic data that could be obtained for a crystalline derivative of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| Flack Parameter | 0.02(3) |

A Flack parameter close to zero with a small standard uncertainty would confirm the correct assignment of the absolute configuration mit.edu.

Applications and Future Directions in Organic Synthesis

Role of 4-Methyloct-3-en-2-one as a Versatile Synthetic Intermediate

The reactivity of α,β-unsaturated ketones is characterized by two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows them to participate in a variety of important carbon-carbon bond-forming reactions, making them valuable building blocks in the synthesis of complex organic molecules.

Precursor in Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are a class of biologically active lipid compounds with a wide range of physiological effects. Their complex structures often require sophisticated synthetic strategies. A key step in many prostaglandin syntheses is the conjugate addition of nucleophiles to a cyclopentenone core. Branched enones, structurally similar to intermediates in these syntheses, are crucial for establishing the correct stereochemistry of the prostaglandin side chains.

While direct evidence for the use of this compound in prostaglandin synthesis is not prominent in the literature, its enone moiety is a key functional group in widely used prostaglandin precursors. For instance, the synthesis of various prostaglandins and their analogs often involves the use of δ-lactone enones as key intermediates. nih.gov These precursors allow for the stereocontrolled introduction of the complex side chains characteristic of prostaglandins. The general synthetic utility of enones in this context suggests that this compound could potentially serve as a precursor for novel prostaglandin analogs, where the specific alkyl substitution pattern could be explored for unique biological activities.

Building Block for Complex Natural Products and Pharmaceuticals

The enone functionality is a common motif in a vast array of natural products and pharmaceutical agents. The ability of enones to undergo conjugate additions, Michael reactions, and various cycloaddition reactions makes them ideal starting points for the construction of complex molecular architectures.

Branched enones, in particular, are valuable for introducing specific substitution patterns and creating chiral centers. The synthesis of many natural products relies on the modular assembly of bifunctional building blocks. nih.gov The structure of this compound, with its methyl branch and extended alkyl chain, makes it a potentially useful building block for the synthesis of polyketide natural products or other molecules with intricate carbon skeletons. Multicomponent reactions, which are increasingly used in the synthesis of active pharmaceutical ingredients, often employ α,β-unsaturated ketones as key components due to their versatile reactivity. mdpi.com

Strategies for Enhancing Reaction Selectivity and Efficiency

Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a central goal in modern organic synthesis. For branched enones like this compound, controlling the outcome of reactions at the enone moiety is critical for their successful application.

Stereoselective Synthesis: The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules. uwindsor.ca For α-branched enones, catalytic asymmetric conjugate additions can be challenging. However, recent advancements have shown that a single chiral organic catalyst can be used to achieve diastereodivergent asymmetric sulfa-Michael additions, allowing for the selective formation of either the syn or anti product with high enantioselectivity. acs.org Similarly, catalytic enantioselective conjugate boration of β-substituted cyclic enones has been developed to produce enantiomerically enriched tertiary organoboronates, which are versatile chiral building blocks. nih.gov These strategies could potentially be adapted for reactions involving this compound to control the stereochemistry of newly formed chiral centers.

Emerging Research Areas in Branched Enone Chemistry

The field of branched enone chemistry continues to evolve, with new synthetic methods and applications being constantly developed.

Novel Synthetic Methods: Recent research has focused on developing novel methods for the synthesis of α-branched enones. One such method involves the regioselective chloroacylation of unactivated alkenes with acyl chlorides, which proceeds via a cooperative nickel/photoredox catalysis. researchgate.netnih.gov This approach provides access to α-branched enones that are not easily accessible through conventional acylation methods. researchgate.netnih.gov Another emerging area is the development of one-pot procedures for the direct β-substitution of enones with alkyl groups to afford β-alkyl enones. researchgate.netnih.gov

Applications in Catalysis: Branched enones are also finding use as substrates in the development of new catalytic asymmetric reactions. For example, the catalytic asymmetric α-amination of α-branched ketones has been achieved via enol catalysis, providing access to enantiomerically pure α-amino ketones. thieme-connect.com Furthermore, a direct catalytic asymmetric synthesis of γ-amino ketones has been realized through an umpolung reaction of imines and enones catalyzed by a cinchona alkaloid-derived phase-transfer catalyst. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Enone Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of enones is an area where these principles are being increasingly applied.

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts is a key aspect of green chemistry. Research has shown that the synthesis of α,β-unsaturated ketones can be achieved in water using a green catalyst like choline (B1196258) hydroxide (B78521). organic-chemistry.org Metal-free synthesis is another important goal, and methods have been developed for the hydrosulfonylation of α,β-unsaturated ketones using an acid-mediated approach without any metal catalysts. rsc.org

Atom Economy and Energy Efficiency: Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a core principle of green chemistry. Grinding methods for the synthesis of α,β-unsaturated ketones under solvent-free conditions offer high yields and the potential for catalyst recycling. sioc-journal.cn Additionally, the use of visible light as a renewable energy source in photocatalytic syntheses of α,β-unsaturated ketones represents a move towards more sustainable and energy-efficient chemical production. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyloct-3-EN-2-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or aldol addition, with ketone and aldehyde precursors. Purity optimization requires precise control of reaction stoichiometry (e.g., 1:1.2 molar ratio for excess aldehyde) and purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via GC-MS (retention time ~8.2 min) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR should show characteristic peaks: δ 5.4–5.6 ppm (olefinic protons, J = 10–12 Hz), δ 2.1–2.3 ppm (methyl group adjacent to carbonyl), and δ 1.2–1.4 ppm (alkyl chain protons). ¹³C NMR should confirm the carbonyl (δ ~210 ppm) and olefinic carbons (δ ~125–130 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .

- GC-MS : Molecular ion peak at m/z 140 (C₉H₁₆O) and fragmentation patterns (e.g., m/z 85 for α-cleavage) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction parameters (temperature, solvent, catalyst) rigorously. For example, Claisen-Schmidt reactions require anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation. Use standardized protocols from peer-reviewed literature (e.g., J. Org. Chem.) and validate results with independent replicates. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d6) or impurities. Re-run spectra under standardized conditions (25°C, 400 MHz instrument) and compare with literature using the same solvent. For conflicting MS data, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 140.1201 for C₉H₁₆O). Cross-validate with computational methods (DFT calculations for expected spectral profiles) .

Q. How can reaction kinetics be modeled to optimize yield in this compound synthesis?

- Methodological Answer : Conduct time-course studies using in situ FTIR or HPLC to monitor reactant consumption. Fit data to rate equations (e.g., pseudo-first-order kinetics if one reactant is in excess). For aldol reactions, the rate law may depend on catalyst concentration (e.g., NaOH). Use Arrhenius plots to determine activation energy (Ea) and optimize temperature (e.g., 60–80°C for maximum turnover). Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. What advanced analytical methods are suitable for studying this compound’s environmental degradation pathways?

- Methodological Answer :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in a photoreactor and analyze products via LC-HRMS. Look for hydroxylated or cleaved products (e.g., m/z 156 for hydroxylated derivatives).

- Microbial Degradation : Use soil slurry reactors with GC-MS headspace analysis to detect volatile metabolites (e.g., CO₂, short-chain aldehydes).

- Computational Modeling : Apply QSAR models to predict biodegradability or toxicity endpoints .

Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The α,β-unsaturated ketone structure allows conjugate additions. Use frontier molecular orbital (FMO) theory to explain regioselectivity: the LUMO (C=O) directs nucleophiles to the β-carbon. Experimental validation via Grignard additions (e.g., MeMgBr) should yield tertiary alcohol derivatives. Compare experimental outcomes with DFT-calculated transition states to confirm stereoelectronic control .

Data Presentation and Validation Guidelines

- Tables : Include raw and processed data (e.g., NMR integration values, GC retention times) with error margins (±SD for triplicate runs).

- Figures : Use annotated chromatograms and spectra with peak assignments. For kinetic studies, plot [reactant] vs. time with fitted curves .

- Statistical Analysis : Apply t-tests or ANOVA to compare yields under different conditions (p < 0.05 for significance). Report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.